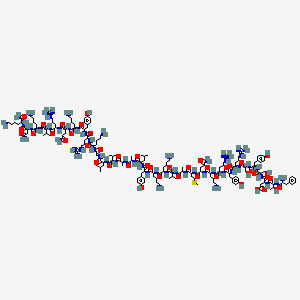

H-Phe-thr-asp-ser-tyr-ser-arg-tyr-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-ala-ala-val-leu-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-NH2

Description

The amide terminus (NH₂) enhances stability against enzymatic degradation compared to free carboxyl termini . Key structural motifs include:

- Repeated aromatic residues: Tyrosine (Tyr, 5 residues) and phenylalanine (Phe, 1 residue) may contribute to hydrophobic interactions or receptor binding.

Properties

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C182H300N56O45S/c1-95(2)83-128(152(257)207-92-141(249)211-115(40-20-27-72-184)154(259)215-122(47-34-79-204-180(197)198)161(266)226-130(86-105-50-58-109(242)59-51-105)167(272)217-117(42-22-29-74-186)156(261)220-125(66-68-138(191)246)163(268)216-124(49-36-81-206-182(201)202)165(270)237-145(99(9)10)176(281)224-120(45-25-32-77-189)160(265)230-134(90-140(193)248)171(276)212-114(147(194)252)39-19-26-71-183)231-177(282)144(98(7)8)236-149(254)101(12)208-148(253)100(11)210-166(271)129(84-96(3)4)225-169(274)132(88-107-54-62-111(244)63-55-107)228-159(264)118(43-23-30-75-187)214-157(262)119(44-24-31-76-188)223-175(280)143(97(5)6)235-150(255)102(13)209-153(258)127(70-82-284-15)222-164(269)126(67-69-139(192)247)221-155(260)116(41-21-28-73-185)213-158(263)121(46-33-78-203-179(195)196)218-168(273)131(87-106-52-60-110(243)61-53-106)227-162(267)123(48-35-80-205-181(199)200)219-173(278)136(93-239)233-170(275)133(89-108-56-64-112(245)65-57-108)229-174(279)137(94-240)234-172(277)135(91-142(250)251)232-178(283)146(103(14)241)238-151(256)113(190)85-104-37-17-16-18-38-104/h16-18,37-38,50-65,95-103,113-137,143-146,239-245H,19-36,39-49,66-94,183-190H2,1-15H3,(H2,191,246)(H2,192,247)(H2,193,248)(H2,194,252)(H,207,257)(H,208,253)(H,209,258)(H,210,271)(H,211,249)(H,212,276)(H,213,263)(H,214,262)(H,215,259)(H,216,268)(H,217,272)(H,218,273)(H,219,278)(H,220,261)(H,221,260)(H,222,269)(H,223,280)(H,224,281)(H,225,274)(H,226,266)(H,227,267)(H,228,264)(H,229,279)(H,230,265)(H,231,282)(H,232,283)(H,233,275)(H,234,277)(H,235,255)(H,236,254)(H,237,270)(H,238,256)(H,250,251)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H4,201,202,206) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZYREVJBMQLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C182H300N56O45S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4025 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The peptide H-Phe-thr-asp-ser-tyr-ser-arg-tyr-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-ala-ala-val-leu-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-NH2, often referred to as a bioactive peptide, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic benefits, and relevant case studies.

Structural Overview

The peptide consists of 30 amino acids and features a C-terminal amidation, which is crucial for its biological activity. The sequence can be broken down as follows:

| Position | Amino Acid |

|---|---|

| 1 | Phe |

| 2 | Thr |

| 3 | Asp |

| 4 | Ser |

| 5 | Tyr |

| 6 | Ser |

| 7 | Arg |

| 8 | Tyr |

| 9 | Arg |

| 10 | Lys |

| ... | ... |

| 30 | Lys-NH2 |

Antimicrobial Properties

Research has shown that peptides similar to H-Phe-thr... exhibit antimicrobial activities against a range of pathogens. These peptides can disrupt bacterial membranes, leading to cell lysis. For instance, studies on antimicrobial peptides (AMPs) have demonstrated that certain sequences can form amphipathic helices, which are effective in targeting bacterial membranes and biofilms .

Anticancer Effects

Peptides like H-Phe-thr... have been investigated for their potential in cancer therapy. They may function by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways. For example, peptide-based imaging agents have been developed to target specific receptors overexpressed in tumors, facilitating early detection and treatment .

Neuroprotective Effects

There is emerging evidence suggesting that certain sequences within this peptide may exhibit neuroprotective properties. This can be attributed to their ability to modulate neurotransmitter release and reduce neuroinflammation, which is critical in conditions like Alzheimer's disease .

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various peptides against Escherichia coli and Staphylococcus aureus. The results indicated that peptides with sequences similar to H-Phe-thr... significantly reduced bacterial viability by disrupting cell membranes . -

Cancer Cell Line Studies

In vitro studies using breast cancer cell lines demonstrated that the peptide induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the peptide could serve as a potential therapeutic agent in oncology . -

Neuroprotection in Animal Models

Research involving rodent models of neurodegeneration showed that administration of the peptide led to improved cognitive functions and reduced markers of neuroinflammation, indicating its potential use in treating neurodegenerative diseases .

Scientific Research Applications

Therapeutic Potential

This peptide has been studied for its potential therapeutic effects in various conditions, including:

- Neuroprotection : Research indicates that certain peptides can exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The specific sequence of H-Phe-Thr-Asp-Ser-Tyr can influence neurotrophic factor signaling pathways, promoting neuronal survival and regeneration .

- Antioxidant Activity : Peptides with similar structures have shown antioxidant properties, helping to mitigate oxidative stress in cells. This application is particularly relevant in conditions like cardiovascular diseases and aging-related disorders .

Cancer Research

Peptides like H-Phe-Thr-Asp-Ser-Tyr are being explored for their role in cancer therapy. They may function as:

- Targeted Therapeutics : By modifying the peptide sequence, researchers aim to enhance specificity towards cancer cells, potentially reducing side effects associated with traditional chemotherapy .

Biomarkers for Disease

This peptide could serve as a biomarker for certain diseases. Its expression levels may correlate with disease progression or response to treatment, making it a valuable tool in personalized medicine .

Drug Delivery Systems

The unique properties of this peptide allow it to be utilized in drug delivery systems. Its ability to traverse cellular membranes can facilitate the targeted delivery of therapeutic agents directly to diseased tissues .

Data Tables

| Application Area | Description |

|---|---|

| Neuroprotection | Enhances neuronal survival and regeneration |

| Antioxidant Activity | Mitigates oxidative stress |

| Cancer Therapy | Functions as a targeted therapeutic agent |

| Biomarker Development | Correlates with disease progression |

| Drug Delivery | Facilitates targeted delivery of therapeutic agents |

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study investigated the effects of H-Phe-Thr-Asp-Ser-Tyr on neuronal cell lines exposed to amyloid-beta toxicity. Results demonstrated a significant reduction in cell death and an increase in neurotrophic factor expression, suggesting its potential use as a neuroprotective agent in Alzheimer’s disease treatment.

Case Study 2: Targeted Cancer Therapy

In vitro studies have shown that modified versions of this peptide can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential as a basis for developing new cancer therapeutics.

Case Study 3: Biomarker for Cardiovascular Diseases

Research has identified that levels of this peptide correlate with markers of cardiovascular stress. Elevated levels were found in patients with heart failure, indicating its potential utility as a biomarker for early detection and monitoring of cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Cationic vs. Modified Peptides: The target peptide’s high Arg/Lys content contrasts with sulfated or acetylated peptides (e.g., H-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met...NH₂), where post-translational modifications alter charge and solubility . Dynorphin analogs (e.g., [NMeTyr¹]Dyn A-(1-13)NH₂) use methylation to enhance receptor selectivity and metabolic stability .

Length-Dependent Functions :

- Shorter peptides (6–13 AA) like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ are typically used as biochemical tools or receptor ligands, while longer sequences (e.g., the 34-AA target) may form structured domains for protein-protein interactions .

Stability and Bioactivity :

- Amide termini (common in all compared compounds) reduce degradation by exopeptidases. The target peptide’s lack of reported modifications (e.g., sulfation, methylation) may limit its bioavailability compared to modified analogs like Dyn A derivatives .

Structural Motifs :

- The repeated "Lys-Lys-Tyr" and "Arg-Tyr-Lys" motifs in the target peptide resemble cationic antimicrobial peptides (CAMPs), which disrupt microbial membranes via electrostatic interactions. However, direct evidence of antimicrobial activity is absent in the provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.